5,6-Dihydroxyhexanoic acid

Descripción general

Descripción

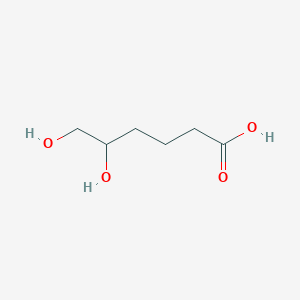

5,6-Dihydroxyhexanoic acid: is an organic compound with the molecular formula C6H12O4 It is a derivative of hexanoic acid, featuring hydroxyl groups at the 5th and 6th positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyhexanoic acid typically involves the hydroxylation of hexanoic acid derivatives. One common method is the catalytic oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways that introduce hydroxyl groups at the 5th and 6th positions of hexanoic acid.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,6-Dihydroxyhexanoic acid can undergo further oxidation to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hexanoic acid or its derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium, controlled temperature.

Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

Substitution: Thionyl chloride in anhydrous conditions, reflux.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of hexanoic acid derivatives.

Substitution: Formation of halogenated hexanoic acid derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

5,6-Dihydroxyhexanoic acid is being studied for its role in metabolic pathways. It has been shown to influence lipid metabolism and glucose homeostasis in animal models. In particular, studies indicate that it may help reduce obesity-related metabolic dysfunctions by improving insulin sensitivity and decreasing fat accumulation in adipose tissues .

Case Study:

In a recent study involving mice fed a high-fat diet, administration of this compound resulted in significant reductions in weight gain and fat mass. The compound also modulated inflammatory responses associated with obesity, suggesting its potential as a therapeutic agent for metabolic disorders .

Biomarker for Disease Progression

Research has identified this compound as a potential biomarker for early renal functional decline in patients with type 2 diabetes. Its levels correlate with renal health, providing a predictive measure for assessing the risk of progression to end-stage renal disease .

Table: Predictive Ability of this compound

Enzymatic Reactions

The compound serves as a substrate in various enzymatic reactions, allowing researchers to investigate enzyme specificity and activity. Its ability to participate in hydrogen bonding enhances its utility in biochemical assays.

Biodegradable Polymers

In the industrial sector, this compound is utilized as an intermediate in the production of biodegradable polymers. Its unique structure allows it to be incorporated into polymer chains, contributing to environmentally friendly materials that degrade more readily than traditional plastics .

Specialty Chemicals

The compound is also used in synthesizing specialty chemicals that require specific hydroxylation patterns. Its versatility makes it valuable for developing new materials with tailored properties for various applications.

Mecanismo De Acción

The mechanism of action of 5,6-Dihydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups at the 5th and 6th positions play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and metabolic pathways.

Comparación Con Compuestos Similares

4,5-Dihydroxyhexanoic acid: Similar structure but with hydroxyl groups at the 4th and 5th positions.

6-Hydroxyhexanoic acid: Contains a single hydroxyl group at the 6th position.

Hexanoic acid: The parent compound without any hydroxyl groups.

Uniqueness: 5,6-Dihydroxyhexanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for selective interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Actividad Biológica

5,6-Dihydroxyhexanoic acid (DHHA) is a lesser-known compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and implications of DHHA based on current research findings.

Chemical Structure and Properties

This compound is a medium-chain fatty acid characterized by two hydroxyl groups located at the 5th and 6th carbon positions of a hexanoic acid chain. This structural feature is crucial for its biological activity, as hydroxyl groups can participate in various biochemical interactions.

1. Metabolic Effects

Recent studies have indicated that DHHA plays a significant role in metabolic regulation. For instance, it has been shown to improve insulin sensitivity and reduce inflammation in models of diet-induced obesity. In a study involving mice treated with DHHA, researchers observed:

- Reduction in Intra-Organ Fat Deposits : DHHA treatment led to decreased fat accumulation in the liver and white adipose tissues, which is critical for managing obesity-related metabolic dysfunctions .

- Improvement in Liver Function : Serum alanine transaminase (ALT) levels decreased, indicating less liver damage associated with obesity .

2. Anti-Inflammatory Properties

DHHA exhibits notable anti-inflammatory effects. It modulates the immune response by downregulating pro-inflammatory cytokines and altering the expression of genes involved in inflammation within adipose tissues. This suggests a protective role against obesity-induced systemic inflammation .

Case Study: Obesity and Metabolic Syndrome

A significant study focused on the effects of DHHA on mice with diet-induced obesity demonstrated that:

- Weight Loss : Mice receiving DHHA showed a marked reduction in body weight and fat mass compared to control groups.

- Metabolic Improvements : Enhanced glucose tolerance and improved lipid profiles were observed, suggesting that DHHA could be beneficial in managing metabolic syndrome .

Predictive Biomarker Potential

In addition to its metabolic benefits, 5-hydroxyhexanoic acid (a related compound) has been identified as a promising biomarker for early renal functional decline in diabetic patients. The predictive capability of this metabolite was validated through extensive metabolomic analyses, showing significant differences between progressors and non-progressors of renal decline . Although this study primarily focused on 5-hydroxyhexanoic acid, it underscores the potential for similar applications with DHHA.

Data Summary

Propiedades

IUPAC Name |

5,6-dihydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKKZRXIFVGKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.